5-Oxopiperazine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxopiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFBRFWMGHQBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612172 | |
| Record name | 5-Oxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3262-59-7 | |
| Record name | 5-Oxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxopiperazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 Oxopiperazine 2 Carboxylic Acid and Its Derivatives
Stereoselective Synthesis of 5-Oxopiperazine-2-carboxylic Acid
The stereochemical integrity of this compound is often crucial for its biological function. Consequently, the development of stereoselective synthetic routes has been a primary focus in this field.
Enantioselective Routes to (S)- and (R)-5-Oxopiperazine-2-carboxylic Acid
Enantiomerically pure forms of this compound are accessible through various synthetic strategies, often employing chiral starting materials derived from the chiral pool. A notable approach involves the use of α-amino acids as precursors, ensuring the transfer of chirality to the final product.
A straightforward and efficient synthesis of both (S)- and (R)-N-Boc-5-oxopiperazine-2-carboxylic acid has been developed starting from the readily available L- and D-serine, respectively. This method provides access to both enantiomers of the target compound, which are valuable building blocks in the synthesis of peptidomimetics.
Diastereoselective Approaches to Polysubstituted 2-Oxopiperazines
The synthesis of polysubstituted 2-oxopiperazines with control over multiple stereocenters presents a significant synthetic challenge. Diastereoselective approaches often rely on the stereochemical information embedded in the starting materials, typically natural amino acids, to guide the formation of new stereocenters. benthamdirect.com
An effective strategy for the diastereoselective synthesis of anti-3,5-disubstituted-oxopiperazines utilizes naturally occurring amino acids as the chiral source. benthamdirect.com This method involves the construction of orthogonally protected 2-oxopiperazines from corresponding diamines. Subsequent functionalization at the C-3 position via metalation and reaction with electrophiles proceeds with high diastereoselectivity, yielding the anti isomer in accordance with the principles of 1,3-asymmetric induction. benthamdirect.com This approach allows for the controlled introduction of substituents at both the C-3 and C-5 positions of the 2-oxopiperazine ring.
| Starting Amino Acid | Electrophile | Major Diastereomer | Reference |
| L-Alanine | Methyl iodide | (3S,5S)-3,5-dimethyl-2-oxopiperazine | benthamdirect.com |
| L-Phenylalanine | Benzyl bromide | (3S,5S)-3-benzyl-5-phenyl-2-oxopiperazine | benthamdirect.com |
| L-Valine | Isopropyl bromide | (3S,5S)-3-isopropyl-5-isopropyl-2-oxopiperazine | benthamdirect.com |
Multicomponent Reaction Strategies for this compound Analogues
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules in a single, atom-economical step. The Ugi and Castagnoli-Cushman reactions are particularly well-suited for the synthesis of this compound analogues.
Ugi Multicomponent Reactions in 2-Oxopiperazine Synthesis
The Ugi five-center-four-component reaction (U-5C-4CR) provides a versatile and efficient route to densely functionalized 2-oxopiperazines. nih.gov This strategy involves the reaction of an α-amino acid, a carbonyl compound, an isocyanide, and an alcohol. The resulting Ugi adduct can then undergo a deprotection and cyclization sequence to afford the desired 2-oxopiperazine scaffold. nih.gov
This approach allows for the introduction of diversity at multiple positions of the 2-oxopiperazine ring by varying the starting components. For instance, the use of N-Boc-α-amino aldehydes as the carbonyl component has been successfully demonstrated. nih.gov The subsequent cleavage of the Boc-protecting group followed by base-promoted cyclization yields the corresponding substituted 2-oxopiperazines in moderate to good yields. nih.gov
| α-Amino Acid | Carbonyl Component | Isocyanide | Product |
| Glycine | N-Boc-phenylalaninal | tert-Butyl isocyanide | 3-Benzyl-5-oxopiperazine-2-carboxamide derivative |
| Alanine | N-Boc-leucinal | Cyclohexyl isocyanide | 3-Isobutyl-6-methyl-5-oxopiperazine-2-carboxamide derivative |
| Proline | N-Boc-glycinal | Benzyl isocyanide | Pyrrolo[1,2-a]piperazin-6-one derivative |
Castagnoli−Cushman Reactions in 2-Oxopiperazine Synthesis
The Castagnoli-Cushman reaction, involving the condensation of an imine with a cyclic anhydride (B1165640), has been successfully applied to the synthesis of this compound derivatives. A key variation of this reaction utilizes a protected iminodiacetic anhydride as the anhydride component. acs.org
The reaction of this anhydride with an appropriate imine leads to the formation of 5-oxopiperazine-2-carboxamides. Subsequent hydrolysis of the amide functionality furnishes the desired 5-oxopiperazine-2-carboxylic acids. acs.org This methodology provides a direct route to the core structure and has been employed in the synthesis of bicyclic piperazine (B1678402) mimetics of peptide β-turns. acs.org
Solid-Phase Synthesis of this compound Derivatives
Solid-phase synthesis has revolutionized the preparation of peptides and peptidomimetics by facilitating the purification and automation of synthetic processes. This methodology has been effectively extended to the synthesis of this compound derivatives, particularly in the context of creating libraries of peptidomimetic compounds. nih.gov
An established solid-phase strategy involves the assembly of a peptoid-like chain on a solid support, followed by the incorporation of a 2-oxopiperazine unit. nih.gov This is typically achieved by reacting a resin-bound amine with a haloacetic acid, followed by displacement of the halide with a mono-protected diamine. Subsequent acylation with a second haloacid, deprotection, and intramolecular cyclization affords the resin-bound 2-oxopiperazine. nih.gov This approach allows for the introduction of various substituents on the 2-oxopiperazine ring by using different haloacids. The final peptidomimetic can then be cleaved from the solid support. This method is particularly valuable for generating libraries of compounds for screening purposes. mdpi.com
| Resin | Acylating Agent 1 | Diamine | Acylating Agent 2 | Cleavage Cocktail |
| Rink Amide Resin | Bromoacetic acid | N-Boc-ethylenediamine | 2-Chloropropionic acid | TFA/TIS/H₂O |
| Wang Resin | Iodoacetic acid | N-Fmoc-1,3-diaminopropane | 2-Bromoisovaleric acid | TFA/DCM |
N-Acyliminium Ion Cyclization in Solid-Phase Strategies
A powerful and efficient method for constructing the this compound scaffold is through N-acyliminium ion cyclization, which has been effectively adapted to solid-phase synthesis. capes.gov.brnih.gov This strategy typically involves a Ugi four-component condensation reaction (U-4CC) as an initial step, followed by an intramolecular cyclization triggered by the formation of an N-acyliminium ion. capes.gov.br The electrophilicity of the iminium ion is significantly enhanced by the adjacent carbonyl group, facilitating cyclization with a wide range of nucleophiles. arkat-usa.org
The solid-phase approach offers several advantages, including the simplification of purification procedures and the potential for automation. In a typical sequence, an amino acid is anchored to a solid support, followed by sequential reactions to build the linear precursor. The key cyclization step is often initiated by acidic treatment, which simultaneously cleaves the molecule from the resin and promotes the formation of the N-acyliminium ion, leading to the desired cyclic product. nih.govresearchgate.net This tandem acidolytic cleavage and cyclization has been shown to be a key step in generating Δ5-2-oxopiperazines. nih.gov
Researchers have successfully demonstrated that this approach allows for the creation of diverse libraries of 2-oxopiperazine-containing compounds by varying the inputs of the Ugi reaction. capes.gov.brnih.gov
Library Generation through Solid-Phase Parallel Synthesis
Solid-phase parallel synthesis has emerged as a cornerstone for generating extensive libraries of this compound derivatives for high-throughput screening. researchgate.netsemanticscholar.orgmdpi.com This methodology allows for the rapid production of a multitude of distinct compounds by systematically varying the building blocks at different positions of the oxopiperazine core. researchgate.net
The N-acyliminium ion cyclization strategy is particularly well-suited for library generation. nih.govresearchgate.net By employing a diverse set of commercially available aldehydes, amines, and isocyanides in the initial Ugi reaction on a solid support, a large number of linear precursors can be synthesized in parallel. Subsequent acid-mediated cleavage and cyclization afford a library of Δ5-2-oxopiperazines with varying substituents. researchgate.net
One notable example is the preparation of a 192-member pilot library of Δ5-2-oxopiperazines, which was achieved without the need for purification of the final products. researchgate.net The efficiency and robustness of this solid-phase parallel synthesis approach make it an invaluable tool in medicinal chemistry for the discovery of novel bioactive agents. nih.govsemanticscholar.orgsemanticscholar.org
Novel Starting Materials and Reactant Feedstocks for this compound Synthesis
The synthesis of this compound and its analogs has been advanced by the exploration of novel and readily available starting materials. These approaches often focus on chirality and efficiency, utilizing building blocks from the chiral pool or employing versatile reactants that allow for the introduction of diverse functionalities.
Utilization of L- and D-Serine and Ethyl Glyoxylate (B1226380)
A direct and effective synthesis of enantiomerically pure (S)- and (R)-5-oxopiperazine-2-carboxylic acid has been developed utilizing L- and D-serine, respectively, in combination with ethyl glyoxylate. acs.org This method provides a straightforward route to the N-Boc protected form of the target molecule, which is a valuable intermediate for further elaboration, particularly in the field of peptidomimetics. acs.org The use of readily available and optically pure serine as a starting material ensures the stereochemical integrity of the final product.
Application of β-Nitroacrylates in Synthesis
β-Nitroacrylates have been identified as versatile and key starting materials for a novel synthetic pathway to alkyl 3-substituted 5-oxopiperazine-2-carboxylates. researchgate.net This approach is notable for its use of fully heterogeneous conditions, which simplifies product isolation and purification. The methodology leverages the reactivity of the β-nitroacrylate moiety to construct the heterocyclic core, demonstrating the utility of this class of compounds in synthesizing complex nitrogen-containing heterocycles. researchgate.net
Natural and Unnatural Amino Acids as Chiral Pool Building Blocks
The chiral pool, which consists of abundant and enantiomerically pure compounds from nature, is a valuable source of starting materials for asymmetric synthesis. wikipedia.org Natural and unnatural α-amino acids are prominent members of this pool and serve as excellent precursors for the synthesis of chiral this compound derivatives. nih.govresearchgate.netprinceton.edu
The inherent chirality of amino acids can be transferred to the target oxopiperazine scaffold, providing stereochemical control in the final product. nih.gov This is particularly important for applications in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity. The diverse range of side chains available in both natural and unnatural amino acids allows for the introduction of a wide array of functional groups into the oxopiperazine structure, facilitating the synthesis of diverse compound libraries. nih.govresearchgate.net
Functionalization and Derivatization Strategies of the 5-Oxopiperazine Core
The this compound core serves as a versatile scaffold that can be readily functionalized and derivatized to create a wide range of analogs with diverse properties. These modifications are crucial for modulating the biological activity, physicochemical properties, and conformational preferences of the resulting molecules.
Strategies for derivatization often focus on the nitrogen atoms and the carbon backbone of the piperazine ring. The secondary amine at the N1 position can be readily acylated, alkylated, or incorporated into more complex structures. Similarly, the amide nitrogen at the N4 position can be substituted, influencing the conformational properties of the ring.
A common approach involves incorporating the this compound moiety into peptide sequences as a dipeptide mimic. acs.orgnih.gov This is achieved by forming amide bonds between the carboxylic acid group of the oxopiperazine and the amino group of an adjacent amino acid, as well as between the N1-amine of the oxopiperazine and the carboxylic acid of another amino acid. This strategy has been used to study the secondary structures of tetrapeptides. acs.org
Furthermore, the synthesis can be designed to introduce substituents at various positions on the ring. For instance, by starting with substituted α-bromo acid chlorides and various amines, it is possible to generate 3-spirocyclopropanated and 6-phenyl-substituted 5-oxopiperazine-2-carboxylates. nih.gov These examples highlight the remarkable variability that can be achieved in the substituents at the R1, R2, and R3 positions of the oxopiperazine core. nih.gov
Substitution Patterns and Regioselectivity
The substitution pattern of the this compound core can be precisely controlled through strategic synthetic routes. The regioselectivity and stereoselectivity of these reactions are crucial for determining the final structure and properties of the molecule.
One effective strategy involves a multi-step sequence that begins with a Michael addition, followed by acylation and a ring-closing nucleophilic substitution. This approach allows for the introduction of substituents at various positions on the piperazine ring with considerable control. nih.gov For instance, when synthesizing 6-phenyl-5-oxopiperazine-2-carboxylates, the reaction preferentially yields the trans-configured product, demonstrating stereochemical control. nih.gov
Further control over substitution is evident in the diastereoselective functionalization of orthogonally protected 2-oxopiperazines. Metalation of the ring followed by reaction with various electrophiles can lead to the formation of anti-3,5-disubstituted oxopiperazines. nih.gov This outcome is consistent with models of 1,3-asymmetric induction, where the existing stereocenter at C-2 directs the incoming substituent to the opposite face of the ring at the C-5 position.
In the case of alkylation at the C-3 position, quantum chemistry calculations have been used to understand the origin of stereoselectivity. benjamin-bouvier.fr These studies predict that the alkylation of a 2-oxopiperazine scaffold with methyl chloride will predominantly yield the exo product in a high ratio (predicted 98:2). benjamin-bouvier.fr This selectivity is attributed to a delicate balance between steric hindrance and the conformational control of the piperazine ring, which dictates the facial selectivity of the electrophilic attack. benjamin-bouvier.fr
The table below summarizes the observed regioselectivity in the synthesis of substituted this compound derivatives.
| Reaction Type | Position(s) Substituted | Observed Selectivity | Reference |
| Ring-closing substitution | C-6 | Preferential formation of trans isomer with phenyl group | nih.gov |
| Electrophilic addition | C-3, C-5 | Diastereoselective formation of anti products | nih.gov |
| Alkylation | C-3 | High preference for exo product | benjamin-bouvier.fr |
Introduction of Diverse Chemical Moieties (e.g., acyl, aryl, heteroaryl, alkyl)
The functionalization of the this compound scaffold with a variety of chemical moieties is key to developing new therapeutic agents. Methodologies have been established for the introduction of acyl, aryl, and alkyl groups, expanding the chemical space of accessible derivatives.
Acyl Groups: N-acylation is a common strategy for modifying the piperazine ring. This can be achieved by reacting the nitrogen atoms of the piperazine core with carboxylic acids or their activated derivatives, such as acyl chlorides. researchgate.net The use of coupling agents or the conversion of a carboxylic acid to an acyl chloride followed by reaction with the piperazine nitrogen are standard procedures. researchgate.net For less nucleophilic nitrogen atoms, specific activating systems may be employed to facilitate the reaction. researchgate.netrsc.org
Aryl Groups: Aryl moieties can be incorporated into the this compound structure through various synthetic pathways. One demonstrated method involves using an α-bromo aryl-substituted acid chloride (e.g., α-bromophenylacetic acid chloride) in a ring-closing reaction, which results in the formation of a 6-aryl-substituted oxopiperazine. nih.gov This particular reaction shows a preference for the trans diastereomer. nih.gov More advanced techniques, such as palladium-catalyzed C-H bond arylation, have been developed for other heterocyclic systems and represent a potential avenue for the direct arylation of the oxopiperazine core. rsc.org
Heteroaryl Groups: The introduction of heteroaryl groups onto the this compound scaffold follows principles similar to those for aryl group introduction. While direct examples on this specific scaffold are not extensively detailed in the provided context, general methodologies for the N-acylation of heterocycles with heteroaromatic carboxylic acids are well-established. researchgate.net These methods often involve the activation of the carboxylic acid to overcome the potentially low nucleophilicity of the piperazine nitrogen.
Alkyl Groups: The alkylation of the oxopiperazine ring can be achieved with high stereoselectivity. nih.govbenjamin-bouvier.fr For example, the functionalization of protected 2-oxopiperazines via metalation and subsequent reaction with an alkyl halide electrophile allows for controlled substitution. nih.gov Theoretical studies on the alkylation at the C-3 position have shown that the reaction proceeds with high enantiofacial discrimination, favoring the formation of the exo product. benjamin-bouvier.fr This selectivity is governed by steric effects and the conformation of the piperazine ring. benjamin-bouvier.fr A general synthetic route also allows for a remarkable variability of alkyl substituents at different positions on the ring, achieved through the selection of appropriate starting materials. nih.gov
The following table provides examples of diverse moieties introduced onto the this compound scaffold.
| Moiety Type | Method of Introduction | Position(s) Functionalized | Example Substituent | Reference |
| Acyl | Reaction with acyl chlorides | N-1, N-4 | Acetyl, Benzoyl | researchgate.net |
| Aryl | Ring-closing with α-bromoaryl acid chloride | C-6 | Phenyl | nih.gov |
| Alkyl | Electrophilic addition after metalation | C-3, C-5 | Methyl | nih.govbenjamin-bouvier.fr |
| Alkyl/Aryl | Multi-component synthesis | N-1, N-4, C-3, C-6 | Various aliphatic & aromatic amines | nih.gov |
Conformational Analysis and Structural Characterization of 5 Oxopiperazine 2 Carboxylic Acid and Its Peptidomimetics
Spectroscopic Methods for Conformational Elucidation
Spectroscopic techniques are indispensable tools for probing the molecular architecture of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce detailed information about their structure and conformational behavior in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Secondary Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of molecules in solution. For 5-oxopiperazine-2-carboxylic acid and its peptidomimetics, ¹H NMR spectroscopy is particularly insightful for analyzing their secondary structure. nih.gov The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) of protons within the molecule provide a wealth of information about the spatial arrangement of atoms.
One of the key conformational features of N-acylated piperazines is the restricted rotation around the amide bond, which arises from its partial double bond character. rsc.orgresearchgate.net This phenomenon can lead to the presence of multiple conformers at room temperature, which can be observed and quantified using temperature-dependent ¹H NMR experiments. rsc.orgresearchgate.net For instance, in symmetrically N,N'-disubstituted piperazines, what would be expected as a single signal for the piperazine (B1678402) ring protons at higher temperatures can split into multiple distinct signals at lower temperatures, indicating slow interconversion between different conformations. rsc.org
In the context of peptidomimetics, the incorporation of a this compound moiety can induce specific secondary structures. For example, a study on a tetrapeptide containing (R)-5-oxopiperazine-2-carboxylic acid revealed an equilibrium between a γ-turn and a type II β-turn conformation. nih.gov Conversely, its (S)-enantiomer in a similar tetrapeptide backbone resulted in two interconverting conformations due to cis-trans isomerization of a tertiary amide bond. nih.gov These findings highlight how the stereochemistry of the piperazine unit profoundly influences the conformational landscape of the entire peptide chain.
The complexity of the ¹H NMR spectra of these molecules is often further shaped by the limited interconversion of the piperazine ring's chair conformations. researchgate.net By determining the coalescence temperatures from variable temperature NMR experiments, researchers can calculate the activation energy barriers (ΔG‡) for both amide bond rotation and ring inversion, providing quantitative insights into the conformational dynamics. researchgate.net
Table 1: Representative ¹H NMR Data for Conformational Analysis
| Compound/Feature | Observation | Implication |
|---|---|---|
| N-acylated piperazines | Multiple sets of signals at room temperature. rsc.org | Presence of slowly interconverting rotamers due to restricted amide bond rotation. rsc.orgresearchgate.net |
| Symmetrically disubstituted piperazines | Splitting of NCH₂ signals at low temperatures. rsc.org | Slow piperazine ring interconversion on the NMR timescale. researchgate.net |
| Boc-Val-(R)-PCA-Gly-Leu-OMe | Equilibrium between specific conformers. nih.gov | Induces γ-turn and type II β-turn secondary structures. nih.gov |
Mass Spectrometry and High-Performance Liquid Chromatography (HPLC/MS) for Structural Confirmation
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for the analysis and purification of synthesized compounds. In the study of this compound and its peptidomimetics, HPLC is routinely used to assess the purity of the synthesized molecules. nih.gov The retention time in an HPLC run provides a characteristic fingerprint of a compound under specific chromatographic conditions.
Mass spectrometry provides the precise molecular weight of the compound, confirming its elemental composition. nih.gov Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry are particularly useful for the characterization of larger peptidomimetic structures. nih.gov For instance, in the solid-phase synthesis of peptidomimetics containing a 2-oxopiperazine unit, the final products are authenticated by MALDI-TOF MS to ensure the correct molecular ion peak is observed. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be employed to sequence peptidomimetic chains, providing further structural verification. nih.gov
The combination of HPLC and MS (LC-MS) is a powerful tool for analyzing complex mixtures and for the quantitative determination of these compounds in various samples. nih.gov For example, a simple and quantitative method for estimating nanomole concentrations of 5-pyrrolidone-2-carboxylic acid, a related cyclic compound, in tissue homogenates has been developed using reverse-phase HPLC. nih.gov
Table 2: HPLC/MS Data for Structural Confirmation
| Compound | Analytical Method | Observation | Purpose |
|---|---|---|---|
| 2-oxopiperazine-containing peptidomimetic | MALDI-TOF MS | Correct [MH⁺] peak observed. nih.gov | Authentication of the synthesized product. nih.gov |
| Peptidomimetic library member | MALDI-TOF MS/MS | Fragmentation pattern consistent with the expected sequence. nih.gov | Sequencing and structural verification. nih.gov |
X-ray Diffraction Analysis for Solid-State Conformations
While NMR provides information about the conformation in solution, X-ray diffraction analysis of single crystals reveals the precise three-dimensional arrangement of atoms in the solid state. This technique offers an unambiguous determination of bond lengths, bond angles, and torsion angles, providing a static snapshot of the molecule's most stable conformation in the crystalline form.
For N-benzoylated piperazine derivatives, single-crystal X-ray diffraction has been used to support and evidence the findings from NMR analyses regarding their conformational behavior. researchgate.net These crystal structures can confirm the presence of specific rotamers and the chair conformation of the piperazine ring observed in solution studies. In some cases, intermolecular interactions, such as hydrogen bonds, can be identified in the crystal lattice, which can influence the observed conformation. For example, in the crystal structure of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, strong intermolecular hydrogen bonds are observed, leading to the formation of molecular chains. mdpi.com
Theoretical and Computational Approaches to Conformation
In addition to experimental techniques, theoretical and computational methods play a vital role in understanding the conformational preferences of this compound and its peptidomimetics. These approaches can provide insights into the relative energies of different conformations and the dynamics of their interconversion.
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational space of molecules. nih.govresearchgate.net These methods use classical mechanics to simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Conformational Preferences
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules compared to classical mechanics. These methods can be used to calculate the relative energies of different conformations with high precision, allowing for the determination of the most stable conformers.
DFT calculations can be used to investigate the influence of substituents on the conformational preferences of the piperazine ring and the rotational barriers of amide bonds. researchgate.net By comparing the calculated energies of different rotamers and ring conformations, researchers can gain a deeper understanding of the factors that govern the conformational landscape of these molecules. The results from these calculations can be correlated with experimental data from NMR spectroscopy to provide a comprehensive picture of the molecule's conformational behavior. mdpi.com
Table 3: Theoretical and Computational Methods in Conformational Analysis
| Method | Application | Information Obtained |
|---|---|---|
| Molecular Modeling | Exploration of conformational space. researchgate.net | Identification of potential low-energy conformations. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time. nih.gov | Conformational transitions, flexibility, and binding modes. nih.govnih.gov |
Conformational Effects in Peptidomimetic Design
The incorporation of rigid scaffolds into peptide sequences is a cornerstone of peptidomimetic design, aiming to constrain the conformational flexibility of the peptide backbone and stabilize specific secondary structures. The this compound scaffold has emerged as a valuable tool in this regard, offering a means to mimic peptide motifs and induce well-defined turn structures. Its inherent conformational biases, dictated by the stereochemistry at the C2 position, allow for the rational design of peptidomimetics with predictable three-dimensional arrangements.
Mimicry of Dipeptide and Tripeptide Motifs
The rigid framework of this compound allows it to function as a surrogate for dipeptide units within a larger peptide sequence. By replacing a dipeptide segment with this scaffold, the conformational freedom of the peptide backbone is significantly reduced, locking it into a more defined geometry. This approach has been successfully employed to create dipeptide mimics. figshare.com
A facile synthetic route has been developed to produce a variety of 5-oxopiperazine-2-carboxylates, demonstrating their utility as templates for dipeptide mimetics. figshare.com This method allows for a remarkable diversity of substituents at the R1, R2, and R3 positions, offering a versatile platform for creating a range of dipeptide mimics with different side-chain functionalities. figshare.com For instance, starting with α-bromophenylacetic acid chloride, the synthesis preferentially yields trans-configured 6-phenyl-5-oxopiperazine-2-carboxylates, showcasing the stereochemical control that can be exerted on the scaffold to mimic specific peptide conformations. figshare.com
Furthermore, related structures like 2-oxopiperazine derivatives have been designed as mimetics of γ-turn conformationally constrained tripeptides. This suggests that the broader class of oxopiperazine-based scaffolds can be tailored to mimic not just dipeptides but also more extended peptide motifs.
The ability of the this compound scaffold to mimic dipeptides is summarized in the table below, which highlights the key structural features that enable this mimicry.
| Scaffold Feature | Mimicked Peptide Feature | Consequence |
| Rigid 6-membered ring | Planar peptide bond | Reduced conformational flexibility |
| Defined stereocenters | L- or D-amino acid residues | Control over side-chain orientation |
| Substituent diversity | Amino acid side chains | Mimicry of various dipeptide sequences |
Induction of Specific Turn Structures (e.g., γ-turn, β-turn)
A key application of this compound in peptidomimetic design is its ability to induce specific reverse turn structures, such as γ-turns and β-turns. These secondary structural motifs are crucial for molecular recognition and biological activity in many peptides. The stereochemistry of the this compound unit plays a critical role in determining the type of turn that is favored.
A significant study demonstrated the differential conformational effects of incorporating the (S)- and (R)-enantiomers of N-Boc-5-oxo-piperazine-2-carboxylic acid (PCA) into a tetrapeptide sequence. nih.gov The synthesis of these enantiomers, starting from L- or D-serine and ethyl glyoxylate (B1226380), has enabled detailed conformational analysis of the resulting peptidomimetics by ¹H NMR spectroscopy. nih.gov
When the (S)-enantiomer of PCA was incorporated into the tetrapeptide Boc-Val-(S)-PCA-Gly-Leu-OMe, the resulting molecule exhibited two readily interconverting conformations in a 40:60 ratio. nih.gov This conformational heterogeneity was attributed to the cis-trans isomerization of the tertiary amide bond. nih.gov
In contrast, the incorporation of the (R)-enantiomer led to a more defined secondary structure. The tetrapeptide Boc-Val-(R)-PCA-Gly-Leu-OMe was found to exist in an equilibrium between a γ-turn and a type II β-turn conformation. nih.gov This finding highlights the powerful influence of the scaffold's stereochemistry on the conformational landscape of the peptide. The (R)-configuration of the this compound unit effectively directs the peptide backbone to adopt these specific turn structures.
The induction of these turns can be rationalized by the fixed dihedral angles imposed by the rigid ring structure of the this compound, which pre-organizes the peptide backbone into a conformation conducive to the formation of the intramolecular hydrogen bonds that characterize γ- and β-turns.
The following table summarizes the key findings from the conformational analysis of tetrapeptides containing this compound.
| Tetrapeptide Sequence | PCA Enantiomer | Observed Conformation(s) | Reference |
| Boc-Val-(S)-PCA-Gly-Leu-OMe | (S) | Two interconverting conformations (cis-trans isomerization) | nih.gov |
| Boc-Val-(R)-PCA-Gly-Leu-OMe | (R) | Equilibrium between a γ-turn and a type II β-turn | nih.gov |
These findings underscore the potential of this compound as a versatile tool for the rational design of peptidomimetics with controlled secondary structures. By selecting the appropriate enantiomer of the scaffold, it is possible to favor the formation of specific turn motifs, which can be instrumental in mimicking the bioactive conformation of a native peptide or in developing novel peptide-based therapeutics and research tools.
Applications of 5 Oxopiperazine 2 Carboxylic Acid in Bioactive Compound Development
Peptidomimetic Scaffolds in Drug Discovery
The 5-oxopiperazine-2-carboxylic acid core is a key building block in the field of peptidomimetics, which aims to create molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. This scaffold is particularly effective at mimicking dipeptide and tripeptide units within a larger peptide sequence. researchgate.net
Design of Conformationally Restricted Peptide Analogs
A central strategy in drug design is to lock a flexible, biologically active molecule into its most potent conformation. The inherent rigidity of the this compound ring system makes it an excellent tool for creating conformationally restricted peptide analogs. researchgate.net By incorporating this scaffold, chemists can reduce the flexibility of a peptide chain, thereby increasing its binding affinity and selectivity for a specific biological target.
Research has demonstrated that 2-oxopiperazine derivatives can effectively serve as mimetics of γ-turn conformations in tripeptides. semanticscholar.org This is illustrated in the synthesis of analogs of the C-terminal tetrapeptide of cholecystokinin (B1591339) (CCK-4), where the oxopiperazine unit was used to impose a specific three-dimensional structure. semanticscholar.org This approach allows for a systematic exploration of the conformational requirements for biological activity.
Targeting G-Protein-Coupled Receptors
G-protein-coupled receptors (GPCRs) are a vast family of cell surface receptors that are crucial for a multitude of physiological processes and are prominent drug targets. medchemexpress.comnih.gov The development of ligands that can selectively target specific GPCRs is a major goal of pharmaceutical research.
The use of this compound as a peptidomimetic scaffold extends to the creation of ligands for GPCRs. For instance, in the development of analogs for CCK-4, the aim was to target cholecystokinin receptors, which are a class of GPCRs. semanticscholar.org Although the introduction of the 2-oxopiperazine constraint in these specific analogs led to a decrease in receptor affinity, it provided valuable insights into the bioactive conformation of the natural peptide. semanticscholar.org This highlights the utility of the scaffold in probing the structural requirements for receptor binding, guiding future design of more potent and selective GPCR-targeting agents.
Enzyme Inhibition by this compound Derivatives
Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in human diseases, ranging from cancer to neurodegenerative disorders.
Farnesyl Transferase (FTase) and Geranylgeranyl Transferase I (GGTase-I) Inhibition
Protein prenylation, the attachment of isoprenoid lipids like farnesyl or geranylgeranyl groups to proteins, is a critical process for the function of many signaling proteins, including Ras and Rho GTPases, which are often implicated in cancer. The enzymes responsible, farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase-I), have become important targets for anticancer drug development.
The oxopiperazine skeleton is recognized as a critical core structure for creating peptidomimetic inhibitors of both FTase and GGTase-I. researchgate.net Studies on the structure-activity relationship (SAR) of N-arylpiperazinone FTase inhibitors involved inserting carbonyl groups at various positions of the piperazine (B1678402) ring. This work showed that the placement of the oxo group significantly modulates the inhibitory activity. For example, 1-Aryl-2,3-diketopiperazine derivatives were found to have a good balance of potency and favorable pharmacokinetic properties.
| Compound Type | Relative Potency (IC50) | Key Finding |
|---|---|---|
| 1-Aryl-2-piperazinone (Parent) | 2 nM | High baseline potency. |
| 1-Aryl-3-piperazinone | ~100 nM (50-fold less active) | Shift of oxo group to position 3 reduces potency. |
| 2,3-Diketopiperazine | 11 nM | Maintains high potency with improved polarity. |
| Unoxygenated Piperazine | 250 nM | Removal of the oxo group significantly decreases activity. |
Data sourced from studies on N-arylpiperazinone derivatives.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition for Neurodegenerative Diseases
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit these enzymes.
The research revealed that different modifications to the piperazine-2-carboxylic acid core could tune the potency and selectivity towards either AChE or BChE. Free carboxylic acid derivatives showed a preference for inhibiting AChE, while converting the carboxylic acid to hydroxamic acids or carboxamides resulted in highly potent and selective BChE inhibitors. One hydroxamic acid derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, demonstrated extraordinary potency against BChE, with an inhibition constant (Ki) in the nanomolar range, significantly superior to the reference drug tacrine.
| Derivative Class | Target Enzyme | Potency (Ki) | Selectivity Index (SI) |
|---|---|---|---|
| Free Carboxylic Acids (e.g., 4c) | AChE | 10.18 µM | ~17.90 (AChE selective) |
| Hydroxamic Acids (e.g., 7b) | BChE | 1.6 nM | 21862.5 (Highly BChE selective) |
| Carboxamides | BChE | Varies | 5.38 - 21862.5 (BChE selective) |
Selectivity Index (SI) is the ratio of Ki(AChE)/Ki(BChE) or vice versa. Data sourced from a study on 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives.
Glucosamine-6-phosphate Synthase Inhibition
Information on the direct inhibition of Glucosamine-6-phosphate Synthase by derivatives of this compound is not available in the reviewed scientific literature. While various heterocyclic compounds are known to inhibit this enzyme, a specific role for the this compound scaffold has not been established. researchgate.net
Cytochrome P450 Enzyme (e.g., CYP121A1) Interactions
Currently, specific research detailing the direct interactions of this compound or its immediate derivatives with cytochrome P450 enzymes, including the CYP121A1 isoform, is not extensively available in the public domain. The study of how specific compounds are metabolized by or inhibit/induce CYP enzymes is crucial for drug development, but this particular area remains to be fully investigated for the this compound scaffold.
Antimicrobial Activities of this compound Analogues
The piperazine nucleus is recognized as a "privileged structure" in medicinal chemistry, and its derivatives have been widely investigated for their antimicrobial properties. derpharmachemica.com Analogues of this compound, particularly those incorporating the broader piperazine ring system, have shown a spectrum of activity against various bacterial and fungal pathogens. derpharmachemica.comresearchgate.net
Antibacterial Activity
Derivatives of piperazine have demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net In various studies, synthesized piperazine derivatives were tested against common pathogens such as Staphylococcus aureus, Streptomyces epidermidis, Escherichia coli, and Pseudomonas aeruginosa. derpharmachemica.comresearchgate.net For instance, certain cinnamyl derivatives of arylpiperazine showed a potential synergistic effect in selected bacteria. researchgate.net A series of 1-[2-(arylamino-2-oxoethyl)-amino]-4-(N-ethylpiperazine)]benzene derivatives were synthesized and screened, with some compounds showing high activity against both S. aureus and E. coli. researchgate.net The versatility of the piperazine scaffold allows for modifications that can significantly influence antibacterial potency. derpharmachemica.com
Antifungal Activity
The antifungal potential of piperazine derivatives has also been a subject of investigation. derpharmachemica.com Synthesized series of substituted piperazine compounds have been tested against fungal strains including Aspergillus niger, Aspergillus flavus, and Candida albicans. derpharmachemica.comresearchgate.net While some studies reported that their synthesized piperazine derivatives were generally less active against fungi compared to bacteria, other research has identified specific derivatives with promising antifungal action. derpharmachemica.com For example, one study found a compound with a Minimum Inhibitory Concentration (MIC) value of 2.22 µg/mL against Candida albicans, which was comparable to the standard drug Fluconazole. derpharmachemica.com
Table 1: Antimicrobial Activity of Selected Piperazine Derivatives This table is representative of activities found for the broader class of piperazine derivatives, as specific data for this compound analogues is limited.
| Derivative Class | Target Organism | Activity/Result | Reference |
|---|---|---|---|
| Substituted Piperazines | Staphylococcus aureus | Significant Activity | derpharmachemica.com |
| Substituted Piperazines | Escherichia coli | Significant Activity | derpharmachemica.com |
| Substituted Piperazines | Candida albicans | MIC: 2.22 µg/mL for one derivative | derpharmachemica.com |
| Substituted Piperazines | Aspergillus niger | Moderate Activity | researchgate.net |
| Piperazine Compound RL-308 | Shigella flexineri | MIC: 4 µg/mL | ijcmas.com |
| Piperazine Compound RL-308 | Staphylococcus aureus | MIC: 8 µg/mL | ijcmas.com |
| Piperazine Compound RL-308 | Methicillin-Resistant S. aureus (MRSA) | MIC: 32 µg/mL | ijcmas.com |
Activity against Multidrug-Resistant Pathogens
The rise of multidrug-resistant (MDR) bacteria presents a major global health challenge, prompting the search for novel antimicrobial agents. ijcmas.com Piperazine derivatives have emerged as a promising area of this research. apjhs.com A study screening novel piperazine derivatives identified compounds with potent bactericidal activities against several pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA). ijcmas.com One compound, designated RL-308, was particularly effective against MRSA with a minimum inhibitory concentration (MIC) of 32 µg/mL and also showed high sensitivity against S. aureus and Shigella flexineri. ijcmas.com While direct data on this compound is limited, research on closely related scaffolds like 5-oxopyrrolidine derivatives has shown promising and selective activity against multidrug-resistant S. aureus strains, suggesting that such lactam-containing heterocyclic scaffolds are attractive for further development against high-priority pathogens. nih.gov
Anticancer and Antiproliferative Potential of this compound Derivatives
The piperazine scaffold is a common feature in many anticancer agents due to its ability to be modified to interact with various targets involved in cancer cell proliferation. nih.gov Derivatives incorporating the piperazine ring have been designed and synthesized to target a range of human cancer cell lines. nih.gov
In vitro Evaluation against Cancer Cell Lines
Numerous studies have evaluated the cytotoxic activities of novel piperazine derivatives against panels of human cancer cell lines. For example, a series of 1,4-disubstituted phthalazinylpiperazine derivatives were screened against A549 (lung), HT-29 (colon), and MDA-MB-231 (breast) cancer cells. nih.gov Compounds from this series demonstrated excellent selectivity and potency, particularly against the MDA-MB-231 cell line, with IC50 values as low as 0.013 µM. nih.gov Another study on novel arylpiperazine derivatives found that some compounds exhibited strong cytotoxic activities against human prostate cancer cell lines, including LNCaP, with IC50 values below 5 µM. mdpi.com Similarly, quinolinequinones linked to piperazine analogues also showed potent inhibition of cancer cell growth across the NCI-60 cell line panel, with particular sensitivity noted in renal and leukemia cancer cell lines. nih.gov These findings underscore the potential of the piperazine core structure, as found in this compound, as a template for designing new and effective anticancer agents.
Table 2: In Vitro Cytotoxic Activity of Selected Piperazine Derivatives This table summarizes findings for various piperazine derivatives, as specific data for this compound derivatives is limited.
| Derivative Series | Cancer Cell Line | Result (IC₅₀) | Reference |
|---|---|---|---|
| Phthalazinylpiperazines (Comp. 7e) | A549 (Lung) | 2.19 µM | nih.gov |
| Phthalazinylpiperazines (Comp. 7e) | HT-29 (Colon) | 2.19 µM | nih.gov |
| Phthalazinylpiperazines (Comp. 7e) | MDA-MB-231 (Breast) | 0.013 µM | nih.gov |
| Phthalazinylpiperazines (Comp. 7a-f) | MDA-MB-231 (Breast) | 0.013 - 0.079 µM | nih.gov |
| Arylpiperazines (Comp. 9 & 15) | LNCaP (Prostate) | < 5 µM | mdpi.com |
| Arylpiperazines (Comp. 8) | DU145 (Prostate) | 8.25 µM | mdpi.com |
| Quinolinequinones (Comp. QQ1) | ACHN (Renal) | 1.5 µM | nih.gov |
| Vindoline-Piperazines (Comp. 25) | Multiple Lines | GI₅₀ < 2 µM | mdpi.com |
Mechanistic Aspects of Antiproliferative Action
There is currently no available research data detailing the mechanistic aspects of the antiproliferative action of this compound or its derivatives. Studies investigating its effects on the cell cycle, apoptosis, or specific molecular targets in cancer cells have not been identified in the existing scientific literature.
Antioxidant Properties of this compound Conjugates
Similarly, there is a lack of published studies on the antioxidant properties of this compound conjugates. Research evaluating the radical scavenging activity, metal-chelating properties, or the ability of its conjugates to inhibit lipid peroxidation is not available. Consequently, no data tables or detailed research findings can be presented for this section.
The development of novel bioactive compounds is a cornerstone of modern pharmaceutical research. While the piperazine moiety is a recognized pharmacophore, the specific potential of this compound remains largely unexplored, at least within publicly accessible scientific databases and literature. The absence of research on its antiproliferative mechanisms and the antioxidant activities of its conjugates highlights a significant area for future investigation. Further research is warranted to synthesize and evaluate derivatives of this compound to determine their potential as therapeutic agents.
Pharmacological Relevance and Mechanistic Insights
Structure-Activity Relationship (SAR) Studies for 5-Oxopiperazine-2-carboxylic Acid Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the specific stereochemistry and modifications of the this compound scaffold influence the biological activity and conformational properties of peptidomimetics. The chirality of the C2 carbon is a critical determinant of the secondary structure of peptides into which it is incorporated.
A pivotal study investigated the conformational effects of introducing both (S)- and (R)- enantiomers of N-Boc-5-oxo-piperazine-2-carboxylic acid (PCA) into a model tetrapeptide sequence, Boc-Val-PCA-Gly-Leu-OMe. nih.gov The findings, based on ¹H NMR spectroscopy, highlighted significant conformational differences dictated by the stereochemistry of the PCA unit. nih.gov
Boc-Val-(S)-PCA-Gly-Leu-OMe : This peptide, containing the (S)-enantiomer, was observed to exist as two distinct conformations that readily interconvert. These two states, present in a 40:60 ratio, arise from the cis-trans isomerization of the tertiary amide bond between the Valine and the (S)-PCA residue. nih.gov
Boc-Val-(R)-PCA-Gly-Leu-OMe : In contrast, the peptide with the (R)-enantiomer displayed a more defined conformational preference. It showed an equilibrium between a γ-turn and a type II β-turn conformation. nih.gov
These results demonstrate that the stereocenter of the this compound scaffold acts as a powerful "turn-inducer" in peptide chains. The specific chirality—(S) or (R)—directly governs the resulting secondary structure, a key insight for the rational design of peptidomimetics with specific shapes to fit biological targets. nih.gov The constrained nature of the piperazine (B1678402) ring locks the peptide backbone into specific orientations, a feature that is highly desirable in drug design to enhance binding affinity and specificity.
Table 1: Conformational Outcomes of PCA-Containing Peptides
| Compound | Observed Conformation(s) | Key Finding |
|---|---|---|
| Boc-Val-(S)-PCA-Gly-Leu-OMe | Two interconverting conformations (cis-trans isomers) | Induces flexibility through amide bond isomerization. nih.gov |
| Boc-Val-(R)-PCA-Gly-Leu-OMe | Equilibrium between γ-turn and type II β-turn | Promotes specific, folded secondary structures. nih.gov |
Molecular Docking and Binding Site Interactions
Molecular docking is a computational technique used to predict how a molecule (ligand), such as a derivative of this compound, binds to the active site of a biological target, typically a protein. This method helps to rationalize SAR data and guide the design of more potent and selective inhibitors by visualizing the specific interactions at an atomic level. semanticscholar.org
While specific molecular docking studies for derivatives of this compound are not extensively detailed in the available literature, studies on structurally related 2,5-diketopiperazine (DKP) derivatives targeting the neuraminidase of the H5N2 influenza virus provide a clear example of the process and its utility. mdpi.com In these studies, novel N-substituted DKP derivatives were docked into the enzyme's active site to understand their binding modes. mdpi.com
The key insights gained from such docking studies include:
Binding Energy: A calculated score that estimates the binding affinity between the ligand and the protein. Lower binding energies typically suggest a more stable interaction. researchgate.net
Hydrogen Bonds: Identification of crucial hydrogen bond interactions between the ligand and specific amino acid residues (e.g., Arg371, Thr439) in the binding pocket, which are critical for anchoring the ligand. mdpi.com
Binding Pose: The preferred orientation of the ligand within the binding site, which determines how effectively its functional groups can interact with the target. mdpi.com
For instance, the docking of DKP derivatives revealed that they occupy a specific hydrophobic cavity (the 430-cavity) within the neuraminidase active site, with their substituents forming key hydrogen bonds and hydrophobic contacts. mdpi.com This type of analysis allows researchers to understand why certain derivatives are more active than others and to propose new modifications to improve binding. For the this compound scaffold, molecular docking would be invaluable for optimizing its derivatives to fit the specific topology and chemical environment of a chosen therapeutic target.
Table 2: Representative Binding Interactions from a Docking Study of a Related Scaffold
| Interaction Type | Interacting Amino Acid Residues (Example from H5N2 Neuraminidase) | Significance |
|---|---|---|
| Hydrogen Bonding | Arg371, Thr439 | Anchors the ligand in the active site. mdpi.com |
| Hydrophobic Interactions | Pro326, Ile427 | Stabilizes the ligand within the binding pocket. mdpi.com |
| Binding Location | 430-cavity | Defines the specific sub-pocket occupied by the ligand. mdpi.com |
Implications for Multitarget-Directed Ligand (MTDL) Development
The "one drug-one target" paradigm has shown limitations in treating complex, multifactorial diseases such as Alzheimer's disease or cancer. nih.gov This has led to the rise of the Multitarget-Directed Ligand (MTDL) approach, which aims to design a single chemical entity capable of modulating multiple biological targets simultaneously. nih.gov The this compound scaffold is a promising platform for MTDL development due to its inherent properties as a conformationally constrained peptidomimetic.
The rigid cyclic backbone of this compound allows it to serve as a stable core from which different pharmacophores can be projected in well-defined spatial orientations. This structural control is crucial for designing a ligand that can simultaneously fit into the binding sites of two or more distinct protein targets.
The strategy for developing an MTDL based on this scaffold could involve:
Scaffold Hopping and Hybridization: Combining the this compound core with known pharmacophores of other active compounds. For example, a fragment known to inhibit one enzyme could be attached at one position (e.g., the N1 or N4 nitrogen), while another fragment targeting a different receptor could be attached elsewhere. This hybrid drug approach has been successfully used in developing agents for complex diseases. mdpi.com
Privileged Scaffold Use: The dioxopiperazine core, a close relative, is considered a "privileged structure" because it can bind to multiple, diverse biological targets. mdpi.com The this compound scaffold shares this potential, offering a robust framework for building MTDLs.
Conformational Control: As established in SAR studies, the stereochemistry of the scaffold can be used to fine-tune the conformation of the entire molecule, optimizing its interactions with multiple targets. nih.gov
By serving as a structurally reliable and versatile anchor, the this compound scaffold provides a strong foundation for the rational design of next-generation therapies that address the complexity of multifactorial diseases through a multitarget approach.
Future Directions and Emerging Research Avenues for 5 Oxopiperazine 2 Carboxylic Acid
Development of Novel Synthetic Routes for Enhanced Diversity
The generation of diverse molecular libraries is fundamental to modern drug discovery. For the 5-oxopiperazine-2-carboxylic acid core, future research is focused on developing more efficient and versatile synthetic methodologies. A key objective is to create pathways that allow for the easy introduction of a wide array of substituents, thereby enabling a thorough exploration of the chemical space around the scaffold.
A facile and notable sequence involves a Michael addition of a primary amine to a specialized acetate (B1210297), followed by acylation and a ring-closing substitution. This method has proven effective for producing 3-spirocyclopropanated 5-oxopiperazine-2-carboxylates with significant variability in substituents, achieving yields between 39% and 99%. nih.govrsc.org Another straightforward approach starts from readily available chiral precursors like L- or D-serine and ethyl glyoxylate (B1226380) to synthesize the enantiomerically pure (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid. exlibrisgroup.comnih.gov This method is crucial for creating stereochemically defined peptidomimetics.
Furthermore, solid-phase synthesis represents a significant advancement for generating libraries of related compounds. researchgate.net A practical solid-phase strategy has been developed for the synthesis of Δ⁵-2-oxopiperazines through an N-acyliminium ion cyclization. researchgate.net This technique is highly adaptable for combinatorial approaches, allowing for the construction of large libraries of trisubstituted Δ⁵-2-oxopiperazines that can mimic dipeptidic γ-turn structures. researchgate.net The ability to perform sequential transformations in a single operation on a solid support streamlines the synthesis process and enhances molecular diversity. researchgate.net
| Starting Material(s) | Synthetic Strategy | Key Feature |
| Methyl 2-chloro-2-cyclopropylidene-acetate, primary amines | Michael addition, acylation, ring-closing substitution | Creates structurally diverse 3-spirocyclopropanated derivatives. nih.govrsc.org |
| L- or D-serine, ethyl glyoxylate | Reductive amination, cyclization | Straightforward synthesis of enantiomerically pure (S) and (R) forms. exlibrisgroup.comnih.gov |
| Masked aldehydes on solid support | Tandem acidolytic cleavage, N-acyliminium ion cyclization | Enables solid-phase parallel synthesis for library generation. researchgate.net |
Exploration of New Biological Targets and Therapeutic Applications
The structural rigidity of the this compound scaffold makes it an excellent peptidomimetic, capable of mimicking the secondary structures of peptides, such as β-turns and γ-turns. exlibrisgroup.comresearchgate.net This property is central to the exploration of new biological targets. Derivatives of this scaffold are being investigated for a wide range of therapeutic applications.
The oxopiperazine core has been identified as a critical pharmacophore in the development of inhibitors for several important enzyme and receptor targets. researchgate.net These include:
Peptidyl-prolyl isomerase
Chymase
Substance P antagonists
Bradykinin receptor antagonists
Farnesyl transferase (FTase) and Geranylgeranyl transferase I (GGTase-I) researchgate.net
Inhibition of GGTase-I is a particularly promising avenue for cancer therapy, as this enzyme is involved in signaling pathways that promote tumorigenesis and metastasis. researchgate.net Beyond these, research into related heterocyclic compounds suggests further potential applications. For instance, derivatives of 5-nitro-furan-2-carboxylic acid incorporating a piperazine (B1678402) moiety have shown potent anti-tuberculosis activity. nih.gov Similarly, substituted pyrazine-2-carboxylic acid derivatives have demonstrated antituberculotic and antifungal properties. nih.gov The structural similarity of this compound to 5-oxopyrrolidine-3-carboxylic acid, whose derivatives have shown promise as antimicrobial and anticancer agents, also suggests that these therapeutic areas are ripe for exploration. mdpi.comnih.gov
Advanced Computational Drug Design and Optimization
Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of drugs based on the this compound scaffold. Rational drug design methods, which include both structure-based drug design (SBDD) and ligand-based drug design (LBDD), can significantly reduce the time and cost of drug development. nih.gov
Given that the this compound framework is designed to mimic peptide turns, computational modeling can be used to predict how different substitutions will affect the conformation and binding affinity to a specific protein target. exlibrisgroup.comresearchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can identify the key physicochemical properties that govern the biological activity of these compounds. nih.gov
Pharmacophore modeling can be used to build a 3D model of the essential features required for bioactivity, guiding the design of new, more potent derivatives. Molecular docking simulations can then be employed to predict the binding modes of these newly designed molecules within the active site of a target protein, allowing for the prioritization of compounds for synthesis and biological testing. nih.gov These computational strategies will be indispensable for optimizing lead compounds, improving their efficacy, and fine-tuning their pharmacokinetic profiles.
| Computational Technique | Application for this compound |
| Molecular Docking | Predicts binding orientation and affinity of derivatives to biological targets. |
| QSAR | Identifies correlations between chemical structure and biological activity to guide optimization. nih.gov |
| Pharmacophore Modeling | Defines the essential structural features required for activity to design novel analogs. nih.gov |
| Molecular Dynamics | Simulates the dynamic behavior of the ligand-protein complex to understand binding stability. |
Integration with Combinatorial Chemistry and High-Throughput Screening
The synergy between combinatorial chemistry and high-throughput screening (HTS) is a powerful engine for modern drug discovery. jdigitaldiagnostics.com The development of robust solid-phase synthetic routes for the this compound scaffold is a critical enabler of this approach. researchgate.net
By leveraging solid-phase synthesis, it is possible to generate large, diverse libraries of this compound derivatives in a parallel fashion. researchgate.net In this strategy, the core scaffold is attached to a solid support, and a variety of chemical building blocks are systematically added to create a multitude of unique final compounds. This modular approach allows for the rapid creation of hundreds or even thousands of distinct molecules for testing. researchgate.net
These chemical libraries can then be subjected to HTS, where they are rapidly tested against a specific biological target or in a cell-based assay. researchgate.net For example, a library of trisubstituted Δ⁵-2-oxopiperazines was successfully constructed and screened using various cell-based high-throughput assays, including cell proliferation and reporter gene assays. researchgate.net This integrated approach allows for the rapid identification of "hit" compounds with desired biological activity, which can then be selected for further optimization through more focused medicinal chemistry and computational efforts. The continued development of automated synthesis and screening technologies will further enhance the power of this discovery paradigm.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing enantiomerically pure (S)- and (R)-5-Oxopiperazine-2-carboxylic acid?
- Methodology : A practical synthesis involves Boc (tert-butyloxycarbonyl) protection of the piperazine nitrogen, followed by stereoselective ring-opening and cyclization. For example, (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid can be synthesized using chiral starting materials, with solution-phase peptide synthesis to incorporate the compound into peptide sequences .
- Key Steps :
- Boc protection to stabilize the piperazine ring during synthesis.
- Resolution of enantiomers via chiral chromatography or asymmetric catalysis.
- Conformational validation using NMR or X-ray crystallography.
Q. What safety precautions are necessary when handling 5-Oxopiperazine-2-carboxylic acid in laboratory settings?
- Critical Precautions :
- PPE : Wear nitrile gloves, face shields, and safety goggles (tested under NIOSH or EN 166 standards) to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Storage : Store at 2–8°C in a dry environment to prevent decomposition .
Q. How does the incorporation of this compound into peptide sequences influence secondary structure formation?
- Mechanism : The rigid piperazinone ring restricts conformational flexibility, promoting β-turn or helical structures in peptidomimetics. This is validated via circular dichroism (CD) spectroscopy and molecular dynamics simulations .
- Applications : Useful for designing enzyme inhibitors or receptor ligands where secondary structure stabilization is critical .
Advanced Research Questions
Q. How can researchers address contradictions in reported stability data for this compound under varying pH and temperature conditions?
- Approach :
- Conduct systematic stability studies using HPLC or mass spectrometry to monitor degradation products under controlled conditions (e.g., pH 3–10, 25–60°C) .
- Compare kinetic degradation rates and identify decomposition pathways (e.g., hydrolysis of the piperazinone ring).
- Key Finding : The compound is stable at neutral pH and low temperatures (<28°C), but hydrolyzes rapidly under acidic/basic conditions .
Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound derivatives?
- Recommended Techniques :
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns).
- NMR Spectroscopy : Nuclear Overhauser effect (NOE) experiments confirm spatial arrangements of substituents .
- X-ray Crystallography : Provides definitive proof of absolute configuration .
Q. In comparative studies with structurally related oxopiperazine analogs, what functional group modifications in this compound lead to enhanced biological activity?
- Key Modifications :
- Carboxylic Acid Replacement : Substituting the -COOH group with bioisosteres (e.g., tetrazole) improves membrane permeability .
- Ring Substitutions : Introducing electron-withdrawing groups (e.g., fluorine) at the 3-position enhances metabolic stability .
- Case Study : Analogues with 4-chlorophenyl substitutions show improved binding affinity to protease targets due to hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
